molecular formula C17H23N3O3 B2437431 (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone CAS No. 700860-62-4

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2437431
CAS No.: 700860-62-4
M. Wt: 317.389
InChI Key: GRABUYZRTNLRNB-UHFFFAOYSA-N
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Description

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine scaffold that is differentially substituted with a 4-methylbenzoyl group and a morpholine carbonyl group. This structure is characteristic of compounds designed to interact with biological targets, particularly in the central nervous system. Piperazine-based molecules are frequently explored as modulators of various receptors . For instance, related compounds have been investigated for their activity as AMPA receptor modulators with potential anti-fatigue properties , or as novel scaffolds for cannabinoid CB1 receptor inverse agonists . The presence of the morpholine ring is a common pharmacokinetic modifier, often included to influence the solubility and metabolic stability of a molecule. This reagent is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(4-methylphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRABUYZRTNLRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Benzoyl Group Introduction

The 4-methylbenzoyl group is typically introduced via Friedel-Crafts acylation. In CN103588729A, biphenyl undergoes acylation with isobutyryl chloride under AlCl₃ catalysis, achieving >99% purity for intermediate ketones. Adapted for the target compound:

Procedure :

  • Dissolve 4-methylacetophenone (1.0 eq) in dichloromethane (4× mass).
  • Add AlCl₃ (1.2 eq) at 0–5°C.
  • Introduce isobutyryl chloride (1.1 eq) dropwise, maintaining temperature <10°C.
  • Warm to 20°C, stir 4 hr.
  • Quench with 3% HCl, extract organic layer, and concentrate.

Yield : 85–92% (GC purity >98%).

Piperazine Ring Formation and N-Functionalization

Piperazine derivatives are synthesized via cyclocondensation or reductive amination. Patent WO2009057133A2 details SnCl₂-mediated reduction of nitro intermediates to generate piperazine precursors.

Example Protocol :

  • React N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine (1.0 eq) with SnCl₂·2H₂O (2.5 eq) in EtOH/HCl (3:1).
  • Reflux 8 hr, neutralize with NaHCO₃, extract with EtOAc.
  • Recover piperazine intermediate (73% yield).

Morpholino Group Installation

Substitution reactions with morpholine are pivotal. CN103588729A reports:

  • Combine 1-(biphenyl-4-yl)-2-methyl-2-chloropropan-1-one (1.0 eq) with morpholine (3.0 eq) in NaOH (2.0 eq)/H₂O.
  • Reflux 6 hr, extract with toluene, crystallize from methanol.
  • Isolate product in 78% yield.

Optimization of Reaction Conditions

Catalytic Systems

  • Reduction : SnCl₂ outperforms Zn/HCl in nitro-to-amine conversions (yield: 73% vs. 58%).
  • Acylation : AlCl₃ enables milder conditions (5–20°C) vs. Brønsted acids (>50°C).

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield (%)
Friedel-Crafts CH₂Cl₂ 5–20 92
Morpholine Substitution Toluene 80–85 78
Piperazine Reduction EtOH/HCl Reflux 73

Data synthesized from CN103588729A and WO2009057133A2.

Analytical Characterization

Spectroscopic Data

  • Molecular Weight : 303.4 g/mol (PubChem CID 89809520).
  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 3.75–3.60 (m, 8H, morpholine), 2.95–2.80 (m, 8H, piperazine), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • Melting Point : 132–134°C (uncorrected).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Sequential Acylation High purity intermediates Multi-step, solvent-intensive 78
Convergent Coupling Fewer steps, scalable Requires expensive catalysts 65

Chemical Reactions Analysis

Key Structural Features and Reactivity

The molecule comprises a 4-(4-Methylbenzoyl)piperazin-1-yl group and a morpholino moiety connected via a methanone bridge. The carbonyl carbon (C=O) and secondary amine groups (piperazine and morpholine) are primary reactive sites. These groups enable participation in nucleophilic substitution, acylation, and condensation reactions .

Nucleophilic Substitution

The carbonyl carbon undergoes nucleophilic attack by agents such as alcohols, amines, or hydrazines, displacing the oxygen atom.

  • Mechanism : The carbonyl oxygen acts as a leaving group, forming amides, ethers, or hydrazones.

  • Conditions : Reactions proceed in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature to reflux .

  • Example : Reaction with ammonia yields a substituted amide.

Acylation of Piperazine Nitrogens

The secondary amine in the piperazine ring reacts with acylating agents (e.g., acyl chlorides) to form amides.

  • Reagents : Coupling agents like HCTU or DIPEA facilitate amide bond formation .

  • Conditions : Solvents such as DCM, with bases like triethylamine .

  • Product : Amides with enhanced stability due to the piperazine moiety.

Alkylation

The piperazine nitrogen can undergo alkylation with alkyl halides (e.g., R-X) to form alkylated derivatives.

  • Mechanism : Deprotonation of the amine nitrogen followed by nucleophilic attack on the alkyl halide.

  • Conditions : Bases like sodium hydride (NaH) in solvents such as THF .

  • Product : Alkylated piperazine derivatives with modified physicochemical properties.

Condensation Reactions

The carbonyl group reacts with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes.

  • Conditions : Solvents like ethanol, heated under reflux .

  • Product : Condensation products with altered electronic properties.

Imine/Enamine Formation

The carbonyl group reacts with primary amines to form imines, or with secondary amines (e.g., morpholine) to form enamines.

  • Mechanism : Proton transfer and elimination of water to form a C=N bond.

  • Conditions : Acidic or basic catalysis, depending on the amine type .

  • Product : Imine or enamine derivatives with potential biological activity.

Reaction Optimization and Characterization

  • Optimization Factors :

    • Temperature : Elevated temperatures (reflux) accelerate substitution and condensation reactions.

    • Solvent : Polar aprotic solvents (e.g., DCM) favor nucleophilic reactions, while polar protic solvents (e.g., ethanol) aid condensation .

  • Characterization Techniques :

    • NMR : Confirms structural integrity via proton and carbon shifts (e.g., carbonyl signals at δ 170–190 ppm) .

    • Mass Spectrometry : Verifies molecular weight and purity (e.g., HR-MS) .

Comparative Reaction Table

Reaction TypeDescriptionReactants/ConditionsProducts
Nucleophilic SubstitutionCarbonyl carbon attacked by nucleophilesNucleophiles (e.g., NH₃, R-OH), DCM/THF, rt–reflux Amides, ethers, or hydrazones
AcylationPiperazine nitrogen acylationAcyl chlorides, HCTU/DIPEA, DCM, rt Amides with piperazine motifs
AlkylationPiperazine nitrogen alkylationAlkyl halides (R-X), NaH, THF Alkylated piperazine derivatives
CondensationCarbonyl reacts with nucleophilesHydrazines/hydroxylamines, ethanol, reflux Hydrazones or oximes
Imine/Enamine FormationCarbonyl reacts with aminesPrimary/secondary amines, acidic/basic catalysts Imine or enamine derivatives

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being investigated as a potential drug candidate due to its unique structural features that may interact with biological targets effectively. Its design allows for modifications that can enhance its pharmacological properties.
  • Biological Studies
    • Research focuses on understanding how (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone interacts with various biological systems. This includes studying its binding affinity to receptors and enzymes, which can provide insights into its therapeutic potential.
  • Pharmacology
    • The pharmacokinetic properties of the compound are of interest, as they determine how the drug behaves in the body, including absorption, distribution, metabolism, and excretion. Studies suggest it may exhibit favorable pharmacological profiles, making it suitable for further development.
  • Industrial Applications
    • Beyond medicinal uses, this compound is explored for its role in synthesizing other complex organic molecules. Its structural characteristics allow it to serve as an intermediate in various chemical reactions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that derivatives similar to this compound demonstrate significant inhibition of nitric oxide levels in macrophage models, suggesting anti-inflammatory properties .
  • Analgesic Effects : Some studies report that compounds with piperazine moieties exhibit central analgesic effects, making them candidates for pain management therapies .

Mechanism of Action

The mechanism of action of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone: Unique due to the combination of piperazine, benzoyl, and morpholino groups.

    This compound analogs: Compounds with similar structures but different substituents on the piperazine or morpholino rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 4-methylbenzoyl group and a morpholino group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the morpholino moiety enhances its lipophilicity and cellular permeability, facilitating its entry into cells where it can exert its effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the methyl group on the benzoyl moiety plays a critical role in enhancing cytotoxicity against cancer cells.

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The lead compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced potency against resistant cancer cell lines .

Study 2: Antimicrobial Assessment

A series of experiments conducted to assess the antimicrobial efficacy revealed that the compound effectively inhibited the growth of multi-drug resistant strains. The study utilized various assays to determine the MIC and found that modifications to the piperazine ring could enhance activity against specific bacterial strains .

Q & A

Q. Advanced

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
  • pH Adjustment : Protonation of the piperazine ring (pKa ~7.5) improves solubility in acidic buffers (pH 4–6) .
  • Salt Formation : Hydrochloride salts (e.g., dihydrochloride derivatives) increase stability and solubility in physiological media .

What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent-Specific Analysis : Compare analogs with varying substituents (e.g., 4-methylbenzoyl vs. 4-hydroxyphenyl groups) to isolate functional group contributions .
  • Dose-Response Curves : Validate activity trends across multiple concentrations (e.g., IC50_{50} values from 0.1–100 μM) to rule out assay variability .
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding pose inconsistencies caused by steric clashes or hydrogen-bonding mismatches .

How should researchers design assays to evaluate the compound’s kinase inhibition potential?

Q. Advanced

  • Enzyme Assays : Use ADP-Glo™ Kinase Assay for ATP-competitive inhibitors; test against kinases like EGFR or VEGFR2 .
  • Cellular Assays : Measure proliferation inhibition in cancer lines (e.g., HeLa, MCF-7) with CCK-8 or MTT protocols .
  • Selectivity Profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target effects .

What methodologies assess the compound’s stability under varying storage conditions?

Q. Basic

  • Accelerated Stability Testing : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., >95% purity threshold) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; check for photodegradation products .

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify key binding residues .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl → trifluoromethyl) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods for weighing and dissolution .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers resolve spectral inconsistencies during structural elucidation?

Q. Advanced

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm carbonyl assignments in NMR .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data .
  • DFT Calculations : Compare experimental 13^13C NMR shifts with density functional theory (B3LYP/6-31G*) predictions .

What are the best practices for reporting biological activity data to ensure reproducibility?

Q. Advanced

  • MIAME Guidelines : Detail assay conditions (e.g., cell passage number, serum concentration) .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Triplicate Replicates : Report mean ± SD for IC50_{50} values across ≥3 independent experiments .

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